molecular formula C13H18O4 B7873480 4-(3,4-Dimethoxyphenyl)oxan-4-ol

4-(3,4-Dimethoxyphenyl)oxan-4-ol

Cat. No.: B7873480
M. Wt: 238.28 g/mol
InChI Key: QRYOSKQFMSXFGN-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)oxan-4-ol is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a hydroxyl group at the same carbon. This compound belongs to a class of bioactive molecules where the dimethoxyphenyl moiety is critical for interactions with biological targets, particularly in anti-inflammatory and neurotrophic pathways .

Key structural features include:

  • Oxane ring: Contributes to conformational rigidity and solubility.
  • 3,4-Dimethoxyphenyl group: Enhances lipophilicity and modulates electronic properties.
  • Hydroxyl group: Provides hydrogen-bonding capability, influencing pharmacokinetics.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-15-11-4-3-10(9-12(11)16-2)13(14)5-7-17-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYOSKQFMSXFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)oxan-4-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with 3,4-dimethoxyphenol and an appropriate epoxide precursor.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid like sulfuric acid or hydrochloric acid as a catalyst.

  • Purification: The product is then purified through techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring and control of reaction parameters to ensure consistency and quality. Advanced techniques such as flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)oxan-4-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to form a corresponding alcohol or amine.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a strong base or acid.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, or carboxylic acids.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated compounds or amides.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)oxan-4-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 4-(3,4-Dimethoxyphenyl)oxan-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, influencing signaling pathways and cellular functions. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Structural Analogs in Anti-Proliferative Research

Compounds such as 4-(7-Methoxy-3-(4-methoxyphenyl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)aniline (13c) and 4-(3-(4-Fluorophenyl)-7-methoxy-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)aniline (13e) () share the dimethoxyphenyl and heterocyclic moieties. Key differences include:

  • Biological Activity : Anti-proliferative assays (e.g., SRB cytotoxicity tests; ) reveal IC₅₀ values in the low micromolar range for these analogs, suggesting that electron-withdrawing substituents improve potency.

Neurotrophic and Anti-Inflammatory Analogs

trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compound-1) and its cis isomer () demonstrate neurotrophic activity in PC12 cells. These compounds lack the oxane ring but retain the dimethoxyphenyl group, highlighting the importance of aromatic methoxy groups in promoting neurite outgrowth. In contrast, vitekwangin A (), a lignan with a 3,4-dimethoxyphenyl-substituted naphthaldehyde, shows anti-inflammatory activity via NO inhibition (IC₅₀ = 12.4 μM), suggesting that extended conjugation (naphthalene vs. oxane) may reduce potency but improve selectivity.

Key Research Findings and Trends

  • Substituent Position : Para-substitution on the phenyl ring (e.g., 4-methoxy in 13c ) generally enhances anti-proliferative activity compared to ortho-substitution .
  • Ring Systems : Oxane and dihydrobenzooxazine cores improve metabolic stability over linear chains (e.g., butan-1-ol derivatives in ) .
  • Functional Groups : Hydroxyl groups (as in 4-(3,4-dimethoxyphenyl)oxan-4-ol) may reduce cytotoxicity compared to amine-terminated analogs (e.g., 13c ), balancing efficacy and safety .

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